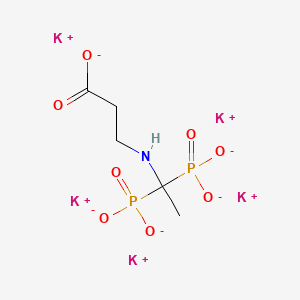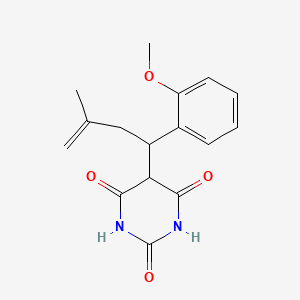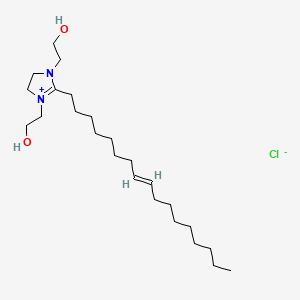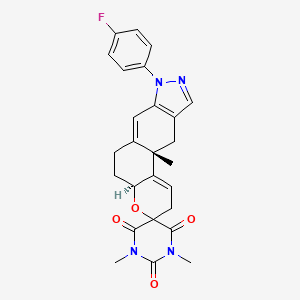
Spiro((1)benzopyrano(5,6-F)indazole-3(2H),5'(2'H)-pyrimidine)-2',4',6'(1'H,3'H)-trione, 8-(4-fluorophenyl)-4a,5,6,8,11,11a-hexahydro-1',3',11a-trimethyl-, trans-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro((1)benzopyrano(5,6-F)indazole-3(2H),5’(2’H)-pyrimidine)-2’,4’,6’(1’H,3’H)-trione, 8-(4-fluorophenyl)-4a,5,6,8,11,11a-hexahydro-1’,3’,11a-trimethyl-, trans- is a complex organic compound with a spiro structure. This compound features multiple fused rings, including benzopyrano, indazole, and pyrimidine moieties, along with a fluorophenyl group. The presence of these diverse functional groups and structural motifs makes it a compound of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, including the formation of each ring system and their subsequent fusion. Common synthetic routes may include:
Formation of the Benzopyrano Ring: This can be achieved through cyclization reactions involving phenolic compounds and appropriate electrophiles.
Indazole Formation: Indazole rings are often synthesized via cyclization of hydrazines with ortho-substituted aromatic compounds.
Pyrimidine Synthesis: Pyrimidine rings can be formed through condensation reactions involving amidines and β-dicarbonyl compounds.
Spiro Compound Formation: The spiro linkage is typically introduced through cyclization reactions that form a new ring system attached to an existing ring at a single atom.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the synthetic routes to improve yield and scalability. This often includes the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the aromatic rings.
Reduction: Reduction reactions could target the carbonyl groups or the aromatic rings.
Substitution: Electrophilic or nucleophilic substitution reactions may occur at the aromatic rings or the fluorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Material Science: Its unique structure might be useful in the development of novel materials with specific electronic or optical properties.
Biology
Drug Development: The compound’s structural complexity makes it a potential candidate for drug discovery, particularly in targeting specific enzymes or receptors.
Biological Probes: It could be used as a probe to study biological processes at the molecular level.
Medicine
Diagnostics: Use in imaging or diagnostic assays.
Industry
Chemical Manufacturing: As an intermediate in the synthesis of other complex molecules.
Pharmaceuticals: Production of active pharmaceutical ingredients (APIs).
Mecanismo De Acción
The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved might include signal transduction, metabolic pathways, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
Spirooxindoles: Compounds with a spiro linkage involving an oxindole moiety.
Spirocyclic Lactams: Spiro compounds with a lactam ring.
Fluorophenyl Derivatives: Compounds containing a fluorophenyl group.
Uniqueness
The uniqueness of Spiro((1)benzopyrano(5,6-F)indazole-3(2H),5’(2’H)-pyrimidine)-2’,4’,6’(1’H,3’H)-trione, 8-(4-fluorophenyl)-4a,5,6,8,11,11a-hexahydro-1’,3’,11a-trimethyl-, trans- lies in its combination of multiple fused rings and functional groups, which may confer unique chemical and biological properties.
Propiedades
Número CAS |
83982-92-7 |
|---|---|
Fórmula molecular |
C26H25FN4O4 |
Peso molecular |
476.5 g/mol |
Nombre IUPAC |
(4'aS,11'aS)-8'-(4-fluorophenyl)-1,3,11'a-trimethylspiro[1,3-diazinane-5,3'-4a,5,6,11-tetrahydro-2H-chromeno[5,6-f]indazole]-2,4,6-trione |
InChI |
InChI=1S/C26H25FN4O4/c1-25-13-15-14-28-31(18-7-5-17(27)6-8-18)20(15)12-16(25)4-9-21-19(25)10-11-26(35-21)22(32)29(2)24(34)30(3)23(26)33/h5-8,10,12,14,21H,4,9,11,13H2,1-3H3/t21-,25-/m0/s1 |
Clave InChI |
FKMSXFBMVJRWBB-OFVILXPXSA-N |
SMILES isomérico |
C[C@]12CC3=C(C=C1CC[C@H]4C2=CCC5(O4)C(=O)N(C(=O)N(C5=O)C)C)N(N=C3)C6=CC=C(C=C6)F |
SMILES canónico |
CC12CC3=C(C=C1CCC4C2=CCC5(O4)C(=O)N(C(=O)N(C5=O)C)C)N(N=C3)C6=CC=C(C=C6)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


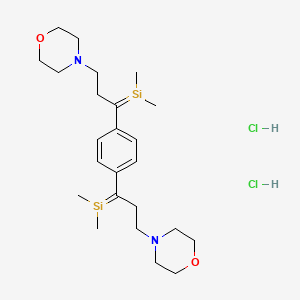
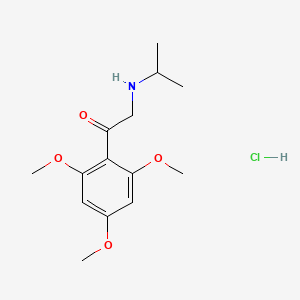
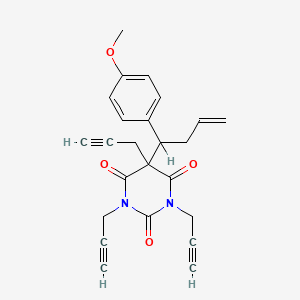
![fluoromethyl (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B15193280.png)
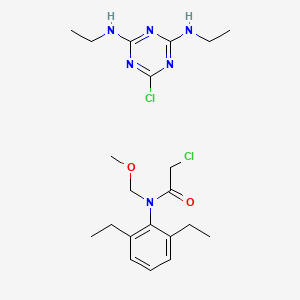
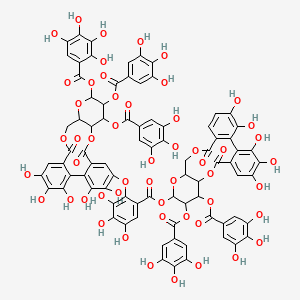
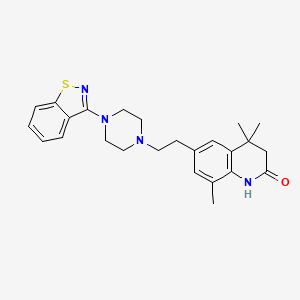

![Tetradecanoic acid, 2-[[3-[(1-oxotetradecyl)oxy]-2,2-bis[[(1-oxotetradecyl)oxy]methyl]propoxy]methyl]-2-[[(1-oxotetradecyl)oxy]methyl]-1,3-propanediyl ester](/img/structure/B15193303.png)
